molecular formula C10H9IO2S B14031738 2-Iodo-5,6-dimethoxy-1-benzothiophene

2-Iodo-5,6-dimethoxy-1-benzothiophene

Katalognummer: B14031738
Molekulargewicht: 320.15 g/mol
InChI-Schlüssel: UYOPTCFBFFRDOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5,6-dimethoxy-1-benzothiophene is a heteroaromatic compound that belongs to the benzothiophene family Benzothiophenes are known for their significant roles in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,6-dimethoxy-1-benzothiophene typically involves electrophilic cyclization reactions and coupling reactions. One common method includes the reaction of 5,6-dimethoxy-2-iodoaniline with sulfur sources under specific conditions to form the benzothiophene ring . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5,6-dimethoxy-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the benzothiophene ring or the substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated benzothiophenes, while oxidation can introduce carbonyl or hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5,6-dimethoxy-1-benzothiophene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Iodo-5,6-dimethoxy-1-benzothiophene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include inhibition of microbial growth or interference with cellular signaling pathways in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.

    Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.

    Sertaconazole: A benzothiophene-based antifungal agent.

Uniqueness

2-Iodo-5,6-dimethoxy-1-benzothiophene is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Eigenschaften

Molekularformel

C10H9IO2S

Molekulargewicht

320.15 g/mol

IUPAC-Name

2-iodo-5,6-dimethoxy-1-benzothiophene

InChI

InChI=1S/C10H9IO2S/c1-12-7-3-6-4-10(11)14-9(6)5-8(7)13-2/h3-5H,1-2H3

InChI-Schlüssel

UYOPTCFBFFRDOE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C=C(S2)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.